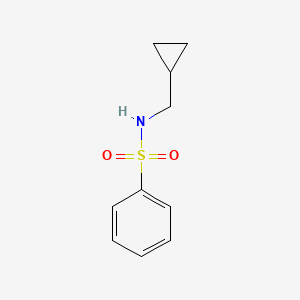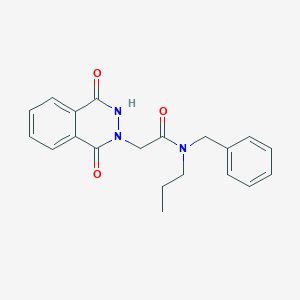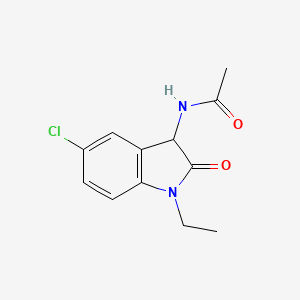![molecular formula C12H15N3O2 B7538413 N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7538413.png)
N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide, also known as DMF, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMF is a furan derivative that has been shown to possess a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a range of genes involved in the antioxidant response. N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide has been shown to activate the Nrf2 pathway, leading to an increase in the expression of antioxidant enzymes and a reduction in oxidative stress.
Biochemical and Physiological Effects:
N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and immunomodulatory properties. N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the expression of anti-inflammatory cytokines, such as interleukin-10. N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide has also been shown to reduce oxidative stress and increase the expression of antioxidant enzymes, such as heme oxygenase-1. In addition, N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide has been shown to modulate the immune system, leading to a reduction in the activity of immune cells, such as T cells and B cells.
Advantages and Limitations for Lab Experiments
N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide has several advantages for use in lab experiments, including its low toxicity and high solubility in a range of solvents. However, N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide can be difficult to handle due to its sensitivity to moisture and air. In addition, N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide can react with certain chemicals, such as strong acids and bases, leading to the formation of unwanted byproducts.
Future Directions
There are several future directions for research on N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide, including the development of new synthetic methods for N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide and the investigation of its potential applications in the treatment of a range of diseases, including cancer and neurodegenerative disorders. In addition, further studies are needed to fully understand the mechanism of action of N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide and its effects on different cell types and tissues. Finally, the development of new formulations of N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide that can improve its bioavailability and reduce its side effects is also an important area of research.
Conclusion:
In conclusion, N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide is a promising compound that has been extensively studied for its potential applications in scientific research. N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide possesses a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and immunomodulatory properties. While there are some limitations to its use in lab experiments, N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide has several advantages, including its low toxicity and high solubility in a range of solvents. Future research on N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide is needed to fully understand its mechanism of action and its potential applications in the treatment of a range of diseases.
Synthesis Methods
N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide can be synthesized using a variety of methods, including the reaction of furan-2-carboxylic acid with N-methyl-N-(pyrazol-4-yl)methylamine. This reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified using column chromatography to obtain pure N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide.
Scientific Research Applications
N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide has been studied for its potential applications in a range of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide has been shown to possess anti-inflammatory, antioxidant, and immunomodulatory properties, making it a promising candidate for the treatment of a range of diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease.
properties
IUPAC Name |
N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-9-4-5-11(17-9)12(16)14(2)7-10-6-13-15(3)8-10/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUFEBBLMQLYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N(C)CC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B7538332.png)
![2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7538337.png)
![3-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]-4-fluorobenzoic acid](/img/structure/B7538343.png)

![2-[[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B7538366.png)
![4-[7-Methyl-3-(oxolan-2-ylmethylamino)imidazo[1,2-a]pyridin-2-yl]benzene-1,3-diol](/img/structure/B7538370.png)
![4-{4-[(4-methoxyphenyl)amino]quinazolin-2-yl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B7538378.png)

![(2,4-Dimethylphenyl)-[1-(4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanone](/img/structure/B7538380.png)

![(2,4-Dimethylphenyl)-[1-[4-(1,2,4-triazol-1-ylmethyl)benzoyl]piperidin-4-yl]methanone](/img/structure/B7538394.png)
![2-(1,2-Benzoxazol-3-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538400.png)
![2-(2-Fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538402.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea](/img/structure/B7538404.png)